molecular formula C16H16BrNO B8128471 n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide

Cat. No.: B8128471
M. Wt: 318.21 g/mol
InChI Key: OPVAAJSUIURGPJ-GFCCVEGCSA-N
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Description

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide: is an organic compound characterized by the presence of a phenylethyl group attached to a carboxamide moiety, with a bromine and a methyl group substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methylbenzoic acid and (1r)-1-phenylethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with (1r)-1-phenylethylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-4-methylphenyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It may serve as a building block for the synthesis of polymers or other advanced materials.

Biology and Medicine

    Biochemical Research: Used in studies to understand enzyme interactions and protein binding.

Industry

    Agrochemicals: Possible use in the development of pesticides or herbicides.

    Dyes and Pigments: Utilized in the synthesis of colorants for various applications.

Mechanism of Action

The mechanism by which n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    n-((1r)-1-Phenylethyl)(4-methylphenyl)carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    n-((1r)-1-Phenylethyl)(3-chloro-4-methylphenyl)carboxamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and interaction with biological targets. The combination of the bromine and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-methyl-N-[(1R)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11-8-9-14(10-15(11)17)16(19)18-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVAAJSUIURGPJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H](C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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